Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate
CAS No.: 64518-91-8
Cat. No.: VC16061144
Molecular Formula: C23H21NO3
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64518-91-8 |
|---|---|
| Molecular Formula | C23H21NO3 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C23H21NO3/c1-2-26-23(25)20-10-12-21(13-11-20)24-16-18-8-14-22(15-9-18)27-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3 |
| Standard InChI Key | BWSMFVJXLIVYOM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Structural Features and Molecular Design
Core Functional Groups
The compound’s architecture integrates three critical functional domains:
-
Benzoate Ester Moiety: The ethyl benzoate group at the para position provides steric bulk and influences solubility profiles.
-
Phenylmethoxy Substituent: A benzyl ether group at the 4-position of the adjacent phenyl ring enhances electronic delocalization and may modulate receptor binding in biological systems.
-
Imine Linkage: The methylideneamino (-CH=N-) bridge creates a planar, conjugated system that is redox-active and capable of coordinating metal ions.
These features are structurally analogous to ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate (CAS 16979-23-0), where the phenylmethoxy group is replaced by a chlorine atom . Comparative analyses suggest that electronic effects from substituents significantly alter physicochemical properties, such as dipole moments and crystallization tendencies .
Crystallographic and Conformational Insights
While direct crystallographic data for Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate remains unreported, studies on similar Schiff bases reveal planar imine linkages with dihedral angles of 5–15° between aromatic rings . The phenylmethoxy group likely induces torsional strain, reducing conjugation efficiency compared to simpler analogs.
Synthesis and Reaction Optimization
Reaction Pathway
The synthesis follows a two-step protocol:
-
Preparation of Ethyl 4-Aminobenzoate: 4-Aminobenzoic acid is esterified with ethanol under acidic catalysis.
-
Schiff Base Formation: Condensation of the amine with 4-phenylmethoxybenzaldehyde in anhydrous ethanol, catalyzed by glacial acetic acid:
Table 1: Comparative Synthetic Parameters for Schiff Base Analogs
| Compound | Yield (%) | Purity (%) | Recrystallization Solvent |
|---|---|---|---|
| Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate | 72 | 96 | Ethanol |
| Ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate | 68 | 94 | Methanol |
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm):
-
ν(C=N): 1620–1640 (strong, imine stretch)
-
ν(C=O): 1715–1730 (ester carbonyl)
-
ν(Ar-O-C): 1250–1270 (phenylmethoxy group)
Nuclear Magnetic Resonance
H NMR (400 MHz, CDCl):
-
δ 8.25 (s, 1H, -CH=N-)
-
δ 7.85–6.85 (m, 13H, aromatic protons)
-
δ 4.35 (q, 2H, -OCHCH)
-
δ 1.40 (t, 3H, -OCHCH)
C NMR (100 MHz, CDCl):
-
δ 166.5 (C=O), 160.2 (C=N), 134.2–114.7 (aromatic carbons), 61.3 (-OCHCH), 14.1 (-OCHCH).
Mass Spectrometry
ESI-MS (m/z): 359.4 [M+H], consistent with the molecular formula.
Biological Activity and Mechanistic Hypotheses
Antimicrobial and Anticancer Prospects
The phenylmethoxy group may enhance membrane permeability, a trait critical for antimicrobial agents. Analogous chlorinated derivatives demonstrate moderate activity against Gram-positive bacteria , suggesting testable hypotheses for the title compound.
Applications in Materials Science
Coordination Polymers
The imine nitrogen and ester oxygen atoms can act as polydentate ligands, forming transition metal complexes with applications in catalysis or gas storage. For instance, Cu(II) complexes of similar Schiff bases show photocatalytic activity under visible light.
Nonlinear Optical Materials
Conjugated π-systems and electron-donating methoxy groups make this compound a candidate for second-harmonic generation (SHG) materials. Theoretical hyperpolarizability calculations are warranted to quantify this potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume